3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid hydrochloride
Overview
Description
Scientific Research Applications
Key Intermediate in Anticancer Drug Synthesis :
- A study by Zhang De-hua (2009) in "Chemistry World" focused on synthesizing 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, which is a key intermediate for the synthesis of the anticancer drug Raltitrexed and its derivatives. The research involved using p-toluidine as a starting material to obtain 2-Amino-5-methyl-benzoic acid, followed by a cyclization process to create 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline (Zhang De-hua, 2009).
Synthesis of Quinazoline Derivatives :
- Research by El Fekki Ismail et al. (2017) in "Arkivoc" developed a series of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate based on the N-chemoselective reaction of 3-substituted quinazoline-2,4-diones with ethyl chloroacetate and azide coupling method with amino acid ester hydrochloride. This process involved synthesizing precursor quinazoline diones through a new rearrangement method from the corresponding 2-(3-methyl-4-oxo-3,4dihydroquinazolin-2-ylthio) acetohydrazide (El Fekki Ismail et al., 2017).
Crystal Structure Analysis :
- A study by Rajnikant et al. (2001) in "Crystal Research and Technology" investigated the crystal structure of methyl-3, 4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate. The research found that the quinazoline moiety and the methyl substituted phenyl ring is almost planar, with the dihedral angle between these two moieties being 84.96°. This study contributes to understanding the structural properties of quinazoline derivatives (Rajnikant et al., 2001).
Biological Activity and Antitumor Properties :
- A. Markosyan et al. (2006) in "Pharmaceutical Chemistry Journal" synthesized and evaluated the biological activity of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines. This study found that the synthesized compounds possess significant antitumor and anti-MAO (monoaminooxidase) properties, demonstrating the potential therapeutic applications of these compounds (A. Markosyan et al., 2006).
Synthesis for Potential Pharmaceutical Applications :
- Markus Bänziger et al. (2000) in "Organic Process Research & Development" presented an efficient large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an important intermediate for pharmaceutically active compounds. The synthesis involved using 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials (Markus Bänziger et al., 2000).
Properties
IUPAC Name |
3-methyl-4-oxoquinazoline-7-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.ClH/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13;/h2-5H,1H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNAXUVKIJHYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-76-0 | |
Record name | 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-methyl-4-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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